3-Methoxy-4-(3-morpholinopropoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(3-morpholin-4-ylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-14-11-12(15)3-4-13(14)19-8-2-5-16-6-9-18-10-7-16/h3-4,11H,2,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYNNXMBVGYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 4 3 Morpholinopropoxy Aniline
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Methoxy-4-(3-morpholinopropoxy)aniline, the analysis suggests key disconnections to simplify the structure.
The most logical disconnections are:
C-N bond of the aniline (B41778): The amino group can be retrosynthetically derived from a nitro group via reduction. This is a common and reliable transformation in organic synthesis. This leads to the precursor 1-nitro-3-methoxy-4-(3-morpholinopropoxy)benzene .
C-O ether bond: The ether linkage of the morpholinopropoxy side chain is a prime candidate for disconnection via the Williamson ether synthesis. This breaks the molecule into 4-hydroxy-3-methoxy-1-nitrobenzene (also known as 4-nitroguaiacol) and a suitable 3-morpholinopropyl halide, such as N-(3-chloropropyl)morpholine .
This analysis identifies 4-nitroguaiacol and N-(3-chloropropyl)morpholine as readily accessible starting materials, forming the basis of a practical linear synthetic route.
Convergent and Linear Synthesis Approaches
The synthesis of complex organic molecules can be approached in two primary ways: linear and convergent synthesis. wikipedia.orgyoutube.com
The methods predominantly found in the literature for analogous compounds follow a linear sequence of reactions on a single aromatic precursor. nih.govmdpi.com
Key Precursor Compounds and Their Derivation
The synthesis of substituted anilines often begins with functionalized benzoic acids or benzonitriles. While the following precursors are documented in the synthesis of structurally related isomers used as pharmaceutical intermediates, the methodologies are instructive for the synthesis of the target compound.
Synthesis from 3-Hydroxy-4-methoxybenzoic Acid and its Derivatives
Derivatives of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) serve as starting points for complex molecules. chemicalbook.comchemicalbook.comchemdad.comnih.gov A documented synthesis of an isomeric amine starts with methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The key steps in this linear sequence are:
Alkylation: The hydroxyl group is alkylated using 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com
Nitration: A nitro group is introduced onto the aromatic ring.
Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid to yield the final amino-benzoate product. mdpi.comnih.gov
Synthesis from 3-Methoxy-4-hydroxybenzoic Acid and its Derivatives
3-Methoxy-4-hydroxybenzoic acid is a key starting material for various multi-step syntheses, including that of the drug Bosutinib. nih.govmdpi.com The process highlights a typical pathway for elaborating a substituted benzene (B151609) ring: nih.gov
Esterification: The carboxylic acid is first converted to its methyl ester, for example, using thionyl chloride in methanol. nih.gov
Alkylation: The resulting methyl 4-hydroxy-3-methoxybenzoate is alkylated on the hydroxyl group using 1-bromo-3-chloropropane and a base. nih.gov
Nitration: The aromatic ring is nitrated using nitric acid. nih.gov
Reduction: The introduced nitro group is reduced to an amine using reagents like powdered iron with ammonium (B1175870) chloride to form an aniline derivative. nih.gov
Derivation of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) and Related Intermediates
Benzonitrile derivatives are also valuable precursors. The synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile has been reported starting from 3-hydroxy-4-methoxybenzaldehyde. researchgate.net
The aldehyde is first converted into a nitrile (cyano group) using hydroxylammonium sulfate. researchgate.net
The resulting 3-hydroxy-4-methoxybenzonitrile (B193458) is then alkylated. This reaction involves treating the precursor with N-(3-chloropropyl)morpholine and a base like potassium carbonate in a solvent such as DMF to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. mdpi.comgoogle.com
This nitrile intermediate can be further functionalized. For the synthesis of certain quinazoline-based drugs, this intermediate is nitrated and then reduced to form an amino-benzonitrile building block. mdpi.comgoogle.com
Detailed Reaction Pathways for Formation of the Aniline Moiety
The final and crucial step in many syntheses of this and related compounds is the formation of the aniline group by the reduction of an aromatic nitro group. youtube.comwikipedia.org This transformation is one of the most fundamental reactions in organic chemistry and can be achieved using a variety of reagents and conditions, allowing for flexibility based on the presence of other functional groups in the molecule. wikipedia.orgchemistrysteps.com
The direct precursor to the target compound, 1-nitro-3-methoxy-4-(3-morpholinopropoxy)benzene , can be reduced to the corresponding aniline through several reliable methods.
| Reduction Method | Reagents | Typical Conditions | Reference(s) |
| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. | The reaction is typically run in a solvent like ethanol (B145695) at room temperature under a hydrogen atmosphere. | youtube.comwikipedia.org |
| Metal in Acidic Media | A metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like Hydrochloric Acid (HCl). | This classic method is robust and widely used. Iron with HCl is a particularly common and mild choice. | youtube.comchemistrysteps.com |
| Sulfide (B99878)/Dithionite (B78146) Reduction | Sodium sulfide (Na₂S) or Sodium dithionite (Na₂S₂O₄). | These reagents are often used in aqueous or mixed aqueous/organic solutions and can be useful for selectively reducing one nitro group in the presence of another. | mdpi.comwikipedia.org |
Oxygen-Alkylation Reactions for Introducing the Morpholinopropoxy Chain
The initial step in the synthesis involves the formation of an ether linkage at the C4 position of a substituted phenolic precursor. This is a classic Williamson ether synthesis. A common starting material is a derivative of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or the corresponding benzoic acid. nih.govmdpi.com For instance, the synthesis can commence with methyl 4-hydroxy-3-methoxybenzoate. nih.gov
The hydroxyl group of this precursor is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, a molecule containing the morpholinopropoxy moiety. A common alkylating agent for this purpose is 1-bromo-3-chloropropane or a related species which is then followed by reaction with morpholine (B109124). nih.gov Alternatively, a pre-formed reagent like 4-(3-chloropropyl)morpholine (B193441) can be used directly. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.govgoogle.com
For example, the reaction of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF at an elevated temperature (e.g., 70 °C) yields methyl 4-(3-chloropropoxy)-3-methoxybenzoate. nih.gov This intermediate is then reacted with morpholine to complete the introduction of the desired side chain. A patent describing the synthesis of a related compound, gefitinib, outlines a similar etherification of a 6-hydroxyl quinazoline (B50416) derivative with 3-morpholinopropyl chloride. google.com
Nitration of Aromatic Systems
Following the installation of the ether side chain, the next key transformation is the nitration of the aromatic ring to introduce a nitro group (NO₂). This group serves as a precursor to the final aniline functionality. The nitration is an electrophilic aromatic substitution reaction. The existing methoxy (B1213986) and alkoxy groups on the ring are ortho-, para-directing. Given that the para position (C4) is already substituted, the nitration occurs at one of the ortho positions relative to the activating groups. The nitro group is directed to the C5 position, which is ortho to the C4-alkoxy group and meta to the C3-methoxy group.
A typical nitrating agent is a mixture of nitric acid (HNO₃) and a stronger acid like sulfuric acid, although other conditions can be employed. In a documented synthesis of a related structure, the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate was achieved using nitric acid in acetic acid at 60 °C. nih.gov This step yields the corresponding nitro derivative, methyl 3-methoxy-4-(3-morpholinopropoxy)-5-nitrobenzoate (after the morpholine addition and assuming a similar reaction sequence).
Reduction Reactions to Yield the Aniline Functional Group
The final step in the synthetic sequence is the reduction of the nitro group to an amine (aniline) functional group. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents.
Common methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. google.comchemicalbook.com The reaction is typically run in a solvent like ethanol or ethyl acetate (B1210297) at moderate temperatures and pressures. google.comchemicalbook.com This method is often clean and efficient, with water being the only byproduct.
Metal-Acid Reduction: Historically, metals like tin (Sn) or iron (Fe) in the presence of a strong acid (like HCl) were used. A more modern and milder variation employs iron powder in the presence of a weak acid or a salt like ammonium chloride (NH₄Cl) in a solvent mixture such as ethanol/water. nih.gov This method was used in the synthesis of bosutinib, where an intermediate nitro compound was reduced using Fe/NH₄Cl. nih.gov
These reduction methods effectively convert the intermediate 3-methoxy-4-(3-morpholinopropoxy)-5-nitrobenzene derivative into the target compound, this compound.
Functional Group Transformations and Rearrangements (e.g., Dimroth Rearrangement)
While the primary synthesis of this compound follows the linear path of alkylation-nitration-reduction, other transformations are known in aniline synthesis. The Dimroth rearrangement is a notable example, although it is not directly implicated in the standard synthesis of this specific target molecule.
The Dimroth rearrangement is an isomerization reaction that occurs in certain heterocyclic systems, particularly 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom switch places. wikipedia.org The reaction can also be observed in other N-heterocycles like pyrimidines. wikipedia.org It typically proceeds through a ring-opening mechanism to an intermediate, followed by rotation and ring-closure. While this rearrangement results in a rearranged amino-substituted heterocycle, it is not a general method for the synthesis of simple substituted anilines from non-heterocyclic precursors. Its application is more relevant to the synthesis of complex heterocyclic drugs, such as in a synthetic approach to Bemitradine or certain quinazolines. wikipedia.orgresearchgate.net Therefore, it represents a different class of synthetic strategy than the direct functionalization of a benzene ring used for this compound.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity in Academic Contexts
The efficiency and selectivity of the synthetic route to this compound are critical for its practical application in research. The evaluation focuses on reaction yields, purity, and the conditions required for each step.
Evaluation of Reaction Yields and Purity Profiles
| Step | Precursor | Product | Yield | Reference |
| Alkylation | methyl 4-hydroxy-3-methoxybenzoate | methyl 4-(3-chloropropoxy)-3-methoxybenzoate | ~74% (calculated from molar amounts) | nih.gov |
| Reduction | 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoic acid | 3-amino-4-(3-chloropropoxy)-6-methoxybenzoic acid | 90% | google.com |
This table is generated based on data from analogous reactions reported in the literature.
The purity of the intermediates and the final product is paramount. Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The reduction of the nitro group via catalytic hydrogenation is often preferred as it is a "clean" reaction that can lead to high-purity products with simple workup procedures involving filtration of the catalyst. google.com In contrast, reductions using metals like iron may require more rigorous purification to remove metal salts. nih.gov
Consideration of Reaction Conditions and Catalyst Utilization
The choice of reaction conditions and catalysts significantly impacts the efficiency, cost, and environmental footprint of the synthesis.
| Step | Reagents & Catalyst | Solvent | Temperature | Time | Reference |
| Alkylation | 1-bromo-3-chloropropane, K₂CO₃ | DMF | 70 °C | 1 h | nih.gov |
| Nitration | HNO₃ | Acetic Acid | 60 °C | 3-4 h | nih.gov |
| Reduction (H₂) | H₂, Pd/C | Ethyl Acetate | 35-40 °C | 3-4 h | google.com |
| Reduction (Fe) | Fe, NH₄Cl | Ethanol/Water | Reflux | Not specified | nih.gov |
This table is generated based on data from analogous reactions reported in the literature.
Comparative Insights:
Alkylation: The use of potassium carbonate as a base and DMF as a solvent is a standard and effective method for this O-alkylation. nih.gov The conditions are relatively mild.
Nitration: Nitration with nitric acid in acetic acid avoids the harsher conditions of mixed acid (H₂SO₄/HNO₃), potentially offering better control and selectivity. nih.gov
Reduction: Catalytic hydrogenation using Pd/C is highly efficient and selective for the reduction of nitro groups without affecting other functional groups. google.com It operates at low temperatures and pressures. The use of iron with ammonium chloride is a less expensive alternative but may require heating to reflux and a more involved workup. nih.gov The choice between these methods often depends on the scale of the synthesis and available equipment.
Chemical Transformations and Derivatization Strategies of 3 Methoxy 4 3 Morpholinopropoxy Aniline
Reactivity of the Aniline (B41778) Functional Group
The primary amino group attached to the aromatic ring is a site of rich chemical reactivity, primarily governed by the nucleophilic character of the nitrogen atom and the activating effect of the amino group on the benzene (B151609) ring.
Nucleophilic Reactivity and Substitution Reactions
The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile, readily participating in a variety of substitution reactions.
N-Acylation: The aniline nitrogen can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is often employed to protect the amino group and to introduce new functional moieties. The electron-donating nature of the methoxy (B1213986) and morpholinopropoxy groups enhances the nucleophilicity of the aniline nitrogen, facilitating this transformation.
| Reagent | Product | Conditions |
| Acetyl Chloride | N-(3-methoxy-4-(3-morpholinopropoxy)phenyl)acetamide | Base (e.g., pyridine, triethylamine) |
| Acetic Anhydride | N-(3-methoxy-4-(3-morpholinopropoxy)phenyl)acetamide | Base or acid catalyst |
| Benzoyl Chloride | N-(3-methoxy-4-(3-morpholinopropoxy)phenyl)benzamide | Base (e.g., pyridine) |
N-Alkylation: While direct N-alkylation of anilines can be challenging due to the potential for multiple alkylations, it can be achieved under specific conditions. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl substituents.
Diazotization and Azo Coupling: The primary aromatic amine of 3-Methoxy-4-(3-morpholinopropoxy)aniline can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. organic-chemistry.orgresearchgate.net The resulting diazonium salt is a versatile intermediate. organic-chemistry.org It can be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the amino group. Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form highly colored azo dyes. researchgate.neticrc.ac.irresearchgate.net The presence of the electron-donating methoxy and morpholinopropoxy groups can influence the stability and reactivity of the diazonium salt. quora.com
Amination Reactions for Further Functionalization
The aniline moiety itself serves as a precursor for the formation of more complex nitrogen-containing structures. The amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com In the case of this compound, the position para to the amino group is occupied by the methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (2 and 6) relative to the amino group. However, the steric bulk of the adjacent substituents may influence the regioselectivity. To control the high reactivity of the aniline and avoid multiple substitutions, the amino group is often first acylated to form an amide, which is a less powerful activating group. libretexts.org
Transformations Involving the Methoxy Substituent
The methoxy group (-OCH3) on the aromatic ring is generally stable, but it can be cleaved under specific, often harsh, conditions to yield the corresponding phenol. This transformation is a key strategy for introducing a hydroxyl group, which can then be further functionalized.
O-Demethylation: The cleavage of the aryl methyl ether bond is typically achieved using strong acids or Lewis acids. chem-station.com
| Reagent | Product | Conditions |
| Boron Tribromide (BBr3) | 2-Amino-5-(3-morpholinopropoxy)phenol | Anhydrous solvent (e.g., dichloromethane), often at low temperatures |
| Hydrobromic Acid (HBr) | 2-Amino-5-(3-morpholinopropoxy)phenol | High temperatures, often with acetic acid as a co-solvent |
| Aluminum Chloride (AlCl3) | 2-Amino-5-(3-morpholinopropoxy)phenol | Anhydrous solvent, often at elevated temperatures |
The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, BBr3 is a powerful but often selective reagent for cleaving aryl methyl ethers. chem-station.com The resulting phenol can then serve as a nucleophile for O-alkylation or O-acylation, allowing for the introduction of a wide variety of new side chains.
Modifications of the Morpholine (B109124) Ring and Propoxy Chain
The morpholinopropoxy side chain offers further opportunities for derivatization, primarily at the nitrogen atom of the morpholine ring.
Alkylation Reactions of the Morpholine Nitrogen
The tertiary amine of the morpholine ring is nucleophilic and can undergo alkylation reactions with alkyl halides or other alkylating agents. This process, known as the Menschutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org
| Reagent | Product |
| Methyl Iodide | 4-(3-(4-(3-methoxy-4-aminophenyl)oxy)propyl)-4-methylmorpholin-4-ium iodide |
| Benzyl Bromide | 4-benzyl-4-(3-(4-(3-methoxy-4-aminophenyl)oxy)propyl)morpholin-4-ium bromide |
The rate and efficiency of the quaternization reaction can be influenced by the nature of the alkylating agent and the solvent. d-nb.info The resulting quaternary ammonium salts often exhibit different physical and biological properties compared to the parent tertiary amine.
Cyclization Reactions Utilizing this compound as a Core Building Block
The structural arrangement of the functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably quinazolines. nih.govorganic-chemistry.org The aniline moiety can participate in cyclization reactions with appropriate reagents to form a new fused ring.
Quinazoline (B50416) Synthesis: A common strategy for the synthesis of quinazolines involves the reaction of an aniline with a source of two carbon atoms and one nitrogen atom. For example, reaction with a formylating agent followed by cyclization, or a one-pot reaction with an ortho-amino benzonitrile derivative and an aldehyde can lead to the formation of the quinazoline ring system. The specific substitution pattern of this compound would lead to the formation of 7-methoxy-6-(3-morpholinopropoxy) substituted quinazolines. These are key intermediates in the synthesis of pharmaceutically active compounds.
| Reaction Type | Reagents | Resulting Heterocycle |
| Niementowski Reaction | Anthranilic acid derivative and a formamide | Quinazolinone |
| Friedländer Annulation | o-Aminoaryl aldehyde or ketone and a compound with an activated methylene group | Quinoline (B57606) |
| Bischler-Möhlau Indole Synthesis | α-Bromo-ketone and aniline | Indole |
The reactivity of the aniline in these cyclization reactions is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov The electron-donating methoxy and morpholinopropoxy groups can enhance the nucleophilicity of the aniline and the aromatic ring, thereby facilitating the cyclization process. nih.gov
Formation of Quinazoline Scaffolds
The synthesis of quinazoline derivatives from this compound and its precursors is a well-documented and significant area of research, largely driven by the discovery of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib. The construction of the quinazoline ring system typically involves a series of reactions starting from a substituted benzonitrile or benzoic acid, which is then elaborated to include the core aniline moiety.
A common synthetic strategy commences with a precursor such as 3-hydroxy-4-methoxybenzonitrile (B193458). This starting material undergoes an O-alkylation reaction with N-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) mdpi.com. Subsequent nitration of this intermediate, typically with a mixture of nitric acid and sulfuric acid, introduces a nitro group at the position ortho to the amino group, yielding 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile mdpi.comgoogle.com.
The nitro group is then reduced to an amine, often using sodium dithionite (B78146), to give 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile mdpi.com. This key intermediate possesses the necessary functionalities for the construction of the pyrimidine ring of the quinazoline scaffold.
The formation of the quinazoline ring can be achieved through several methods. One approach involves the reaction of the 2-aminobenzonitrile intermediate with dimethylformamide-dimethylacetal (DMF-DMA), followed by cyclization with a substituted aniline in the presence of an acid catalyst such as acetic acid at elevated temperatures mdpi.com. This sequence leads to the formation of 4-anilinoquinazoline (B1210976) derivatives.
Alternatively, the 2-aminobenzonitrile can undergo cyclization to form a 4-iminoquinazoline, which is then hydrolyzed to the corresponding quinazolin-4-one. The quinazolin-4-one can then be chlorinated using reagents like phosphorus oxychloride to yield a 4-chloroquinazoline google.com. This 4-chloro derivative is a versatile intermediate that readily undergoes nucleophilic substitution with various anilines to produce the final 4-anilinoquinazoline products google.com.
The following tables summarize key transformations and intermediates in the synthesis of quinazoline scaffolds from precursors of this compound.
| Starting Material | Reagents and Conditions | Intermediate Product | Yield (%) |
| 3-Hydroxy-4-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K2CO3, DMF, 85°C | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 98 |
| 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 70% HNO3, 70% H2SO4 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 84 |
| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Sodium dithionite, water, 50°C | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 84 |
| Intermediate | Reagents and Conditions | Product | Yield (%) |
| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 1. DMF-DMA, toluene, HOAc, 105°C; 2. (E)-4-(2-(trifluoromethyl)styryl)aniline, HOAc, 130°C | (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(4-(2-(trifluoromethyl)styryl)phenylamino)quinazoline | 75 |
| 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | Phosphorus oxychloride, triethylamine, toluene, 50°C | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Not specified |
| 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 3-Chloro-4-fluoroaniline, isopropanol | 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Not specified |
Exploration of Other Heterocyclic Systems
While the derivatization of this compound has been predominantly focused on the synthesis of quinazolines, the inherent reactivity of the aniline moiety allows for the theoretical exploration of other heterocyclic systems. The amino group, being a potent nucleophile, can participate in various cyclization and condensation reactions to form a range of heterocyclic scaffolds.
Synthesis of Benzimidazoles: The reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative is a classical method for benzimidazole synthesis. Although this compound is not an ortho-diamine, it could be a precursor. For instance, after N-acylation of the aniline, a subsequent nitration directed to the ortho position, followed by reduction of the nitro group, would yield an ortho-amino-acylanilide. This intermediate could then undergo acid-catalyzed cyclization and dehydration to form a substituted benzimidazole.
Synthesis of Phenoxazines: Phenoxazines are another class of heterocyclic compounds that could potentially be synthesized from derivatives of this compound. This would typically require the introduction of a hydroxyl group ortho to the amino group. This ortho-aminophenol derivative could then undergo oxidative condensation with another phenol or a catechol derivative to form the phenoxazine ring system.
Skraup and Doebner-von Miller Quinolone Syntheses: The Skraup synthesis and the Doebner-von Miller reaction are classic methods for the synthesis of quinolines involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. This compound could theoretically be subjected to these reaction conditions, reacting with glycerol in the presence of an oxidizing agent and sulfuric acid (Skraup), or with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid (Doebner-von Miller), to yield a substituted quinoline. The electron-donating nature of the methoxy and morpholinopropoxy groups would influence the regioselectivity of the cyclization.
Pfitzinger Reaction for Quinoline-4-carboxylic Acids: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. While this reaction does not directly utilize the aniline, derivatives of this compound could be used to synthesize a substituted isatin, which could then be a substrate in the Pfitzinger reaction.
It is important to note that while these synthetic routes are chemically plausible based on the functional groups present in this compound, extensive experimental validation would be required to determine the feasibility, optimal reaction conditions, and yields for the formation of these other heterocyclic systems. The current body of scientific literature is predominantly focused on its application in quinazoline synthesis.
Applications of 3 Methoxy 4 3 Morpholinopropoxy Aniline Derivatives in Targeted Medicinal Chemistry Research
Design and Synthesis of Kinase Inhibitors
Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common feature of many cancers. Derivatives of 3-Methoxy-4-(3-morpholinopropoxy)aniline have been instrumental in developing inhibitors that target these key enzymes.
The Epidermal Growth Factor Receptor (EGFR) is a primary target in cancer therapy, as its overactivity can drive tumor growth. The 4-anilinoquinazoline (B1210976) scaffold, which can be synthesized from this compound precursors, has been a cornerstone in the development of EGFR inhibitors. wisdomlib.orgnih.govresearchgate.net
Gefitinib is a prime example of a potent and selective EGFR inhibitor. Its chemical structure, 4-(3′-chloro-4′-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, features the characteristic methoxy (B1213986) and morpholinopropoxy groups. nih.gov The synthesis of Gefitinib often starts from precursors like methyl 3-hydroxy-4-methoxybenzoate, which is then alkylated to attach the morpholinopropoxy side chain before the quinazoline (B50416) ring is constructed. nih.gov This process underscores the foundational role of the substituted aniline (B41778) structure in creating the final drug. The development of Gefitinib derivatives continues, with research into novel compounds like Gefitinib-1,2,3-triazole hybrids aiming to enhance anti-tumor activity.
While other EGFR inhibitors like Erlotinib and Vandetanib also belong to the 4-anilinoquinazoline class, their specific side chains differ. wisdomlib.orgmdpi.com For instance, the synthesis of Tandutinib , another related kinase inhibitor, involves a 3-piperidin-1-yl-propoxy side chain, highlighting how modifications to the cyclic amine group on the propoxy chain are explored to modulate activity. mdpi.comresearchgate.net These variations demonstrate the chemical tractability and importance of the core scaffold in targeting EGFR.
A significant challenge in cancer treatment is acquired resistance to EGFR inhibitors. One major resistance mechanism is the activation of alternative signaling pathways, frequently involving the c-Met and Axl receptor tyrosine kinases. nih.govnih.gov This has spurred the development of dual inhibitors that can target both EGFR and these resistance-conferring kinases.
Research has focused on modifying the 4-anilinoquinazoline scaffold to achieve this dual activity. nih.govnih.gov For example, novel 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been designed and synthesized as potent dual EGFR/c-Met inhibitors. nih.gov One such compound, TS-41, showed powerful inhibitory activity against both the EGFR L858R mutant kinase and c-Met kinase. nih.gov These efforts illustrate a rational drug design approach, evolving the original Gefitinib scaffold to overcome clinical resistance.
Furthermore, clinical studies have explored the combination of Gefitinib with Ningetinib, a dedicated MET/AXL inhibitor, confirming the therapeutic strategy of co-targeting EGFR, MET, and AXL in non-small-cell lung cancer (NSCLC). nih.gov Research also indicates that inhibiting AXL can re-sensitize resistant cancer cells to EGFR inhibitors like Gefitinib and Osimertinib, reinforcing the importance of developing derivatives that incorporate AXL inhibition. nih.gov
Development of Novel Anti-Cancer Agents with Specific Mechanisms
The development of kinase inhibitors from the this compound scaffold directly translates to the creation of novel anti-cancer agents with specific mechanisms of action. By blocking the ATP-binding site of kinases like EGFR, c-Met, and Axl, these compounds inhibit the phosphorylation of downstream proteins, thereby disrupting signaling pathways essential for tumor cell growth, proliferation, and survival. nih.govnih.gov
The anti-cancer efficacy of these derivatives has been demonstrated through extensive in vitro studies against various human tumor cell lines. The data below showcases the anti-proliferative activities of representative compounds.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (μM) | Source |
|---|---|---|---|---|---|
| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | A549 | Lung Carcinoma | 1.72 | nih.gov |
| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | HT-29 | Colorectal Adenocarcinoma | 1.81 | nih.gov |
| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | MCF-7 | Breast Adenocarcinoma | 2.05 | nih.gov |
| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFR/c-Met | H1975 | Lung Cancer | 1.48 | nih.gov |
| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFR/c-Met | PC-9 | Lung Cancer | 1.92 | nih.gov |
| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | EGFR/c-Met | A549-P | Lung Cancer | 2.76 | nih.gov |
Further mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, boron-conjugated 4-anilinoquinazolines were shown to arrest the cell cycle in the G1 phase, leading to apoptosis. rsc.org Similarly, the dual inhibitor TS-41 was found to induce apoptosis and cell cycle arrest in A549-P lung cancer cells in a dose-dependent manner. nih.gov
Exploration of Other Biological Targets and Therapeutic Areas for Derivatives
The versatility of the chemical scaffold derived from this compound extends beyond the EGFR/c-Met/Axl kinase families. Medicinal chemists have successfully modified the core structure to target other critical proteins involved in cancer.
One important area of exploration is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). Novel series of 4-anilinoquinazoline derivatives have been synthesized as dual inhibitors of both EGFR and VEGFR-2. wisdomlib.orgnih.gov
The scaffold has also been adapted to target different kinase families entirely. The synthesis of Bosutinib , an inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia (CML), can be achieved from 3-methoxy-4-hydroxybenzoic acid, a closely related precursor. nih.gov This demonstrates the broad applicability of the core structure in targeting diverse kinases. Additionally, by modifying the quinazoline core to a quinoline (B57606) while retaining the 3-morpholinopropoxy side chain, researchers have developed compounds with selective inhibitory effects against TrkA kinase, another oncogenic target. nih.gov
Role as a Lead Compound in Drug Discovery Research
In drug discovery, a "lead compound" is a chemical starting point that exhibits pharmacological activity and can be optimized to create a final drug. researchgate.net The 4-anilinoquinazoline structure, for which this compound is a key building block, is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry. wisdomlib.orgresearchgate.net
The extensive body of research on Gefitinib and its second and third-generation successors is a testament to the success of this lead structure. Scientists have systematically modified every part of the 4-anilinoquinazoline scaffold to improve potency, alter selectivity, and overcome drug resistance. This process of optimization, starting from a validated lead, is a cornerstone of modern drug development. The evolution from a pure EGFR inhibitor to dual EGFR/c-Met or EGFR/VEGFR-2 inhibitors exemplifies this process. nih.govnih.gov
Moreover, the knowledge gained from this scaffold has inspired "scaffold morphing," where the core quinazoline ring is intentionally replaced with other heterocyclic systems, such as quinolines or pyrazolopyrimidines, to discover inhibitors for entirely new targets. rsc.org This highlights the profound impact of the initial lead structure, derived from simple anilines, in generating a vast and diverse portfolio of potential anti-cancer agents.
Structure Activity Relationship Sar Studies of Derivatives Derived from 3 Methoxy 4 3 Morpholinopropoxy Aniline
Impact of Substituent Variations on Biological Potency
The biological activity of derivatives based on the 3-Methoxy-4-(3-morpholinopropoxy)aniline core is highly sensitive to substitutions on the aromatic ring, modifications to the morpholinopropoxy side chain, and changes to the methoxy (B1213986) group.
The aniline (B41778) portion of the scaffold is a critical site for modification, directly influencing how the molecule fits into the binding pocket of target proteins, such as kinases. The nature, size, and position of substituents on this ring can dramatically alter target affinity and antiproliferative activity.
In the development of 2-anilinoquinoline derivatives, which incorporate the aniline scaffold, substitutions on the aniline ring are pivotal for potency. For instance, a derivative featuring a 4-chloro-3-trifluoromethylphenyl group was identified as the most potent in its series, demonstrating strong inhibitory effects against a panel of cancer cell lines and selective inhibition of TrkA kinase. nih.gov This highlights that electron-withdrawing groups in specific positions can significantly enhance biological activity.
Similarly, in studies of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, the aniline moiety plays a key role. The addition of a 3-chloro-4-(3-fluorobenzyloxy) group to the aniline structure resulted in a compound with higher antiproliferative activity than reference drugs across multiple cell lines. mdpi.com This suggests that combining halogen substituents with larger, flexible ether groups can lead to potent interactions within the kinase binding site. The substitution of bulky ethers on the aniline moiety was also found to increase activity on the HER2 kinase. mdpi.com The general principle is that an optimal 2,6-disubstituted aniline group is often required for high potency in kinase inhibition. nih.gov
The following table summarizes the impact of various aniline ring substituents on the biological activity of related kinase inhibitors.
| Scaffold | Aniline Ring Substituent | Key Finding | Target/Activity | Reference |
| 2-Anilinoquinoline | 4-chloro-3-trifluoromethylphenyl | Most potent and efficacious derivative in the series. | Antiproliferative, TrkA Kinase Inhibition | nih.gov |
| 4-Anilinoquinazoline (B1210976) | 3-chloro-4-(3-fluorobenzyloxy) | Higher antiproliferative activity than reference drugs. | EGFR, HER2 Inhibition | mdpi.com |
| Imidazoquinoxaline | Optimal 2,6-disubstitution | Requirement for excellent potency (IC50 < 5 nM). | Lck Kinase Inhibition | nih.gov |
The 3-morpholinopropoxy side chain is a common feature in kinase inhibitors, primarily serving to enhance solubility and provide a crucial interaction point with the solvent-exposed region of the kinase domain. The length of the alkyl chain and the nature of the terminal basic group (morpholine) are key determinants of bioactivity and selectivity.
The propoxy linker, a three-carbon chain, is often optimal. Studies on quinazoline (B50416) derivatives have shown that a longer chain linker between the core structure and a terminal heterocyclic moiety can be favorable for inhibitory activity against both EGFR and VEGFR2. mdpi.com This extended chain allows the terminal group to form important hydrogen bonds with amino acid residues like Lys745 in the kinase domain, thereby increasing target affinity. mdpi.com
In SAR studies of pyrazolo[3,4-d]pyrimidines, the presence of a 4-methoxy group combined with a 3-hydroxyl group on a phenyl ring was found to be beneficial for antiproliferative activity. acs.org Replacing the 3-hydroxyl with a methoxy group at that position, however, led to a near-complete loss of activity, indicating that the specific electronic and hydrogen-bonding pattern created by the combination of these two groups is crucial. acs.org This underscores the importance of the methoxy group's interplay with adjacent substituents.
Modifying the methoxy group itself, for example, by converting it to an ethoxy group, can also impact potency. In one study, compounds with a 4-ethoxyl on the phenyl ring showed decreased antiproliferative potency compared to those with a 4-methoxyl group in combination with a 3-hydroxyl. acs.org These findings suggest that even minor steric changes to the alkoxy group can disrupt optimal binding.
The following table illustrates the effect of modifications to the methoxy and adjacent groups on cellular activity.
| Scaffold | Substituents on Phenyl Ring | Cellular Activity (IC50) | Key Finding | Reference |
| Pyrazolo[3,4-d]pyrimidine | 3-hydroxyl, 4-methoxyl | Potent Activity (e.g., HeLa IC50 = 0.05 µM) | Coexistence of these groups is beneficial for activity. | acs.org |
| Pyrazolo[3,4-d]pyrimidine | 3-methoxyl, 4-methoxyl | Nearly Complete Loss of Activity | A 3-methoxy group is detrimental compared to a 3-hydroxyl. | acs.org |
| Pyrazolo[3,4-d]pyrimidine | 4-ethoxyl | Decreased Potency | Slight modification of the alkoxy group reduces activity. | acs.org |
Conformational Aspects and Their Correlation with SAR
The three-dimensional shape (conformation) of derivatives of this compound is a determining factor in their biological activity. The molecule must adopt a specific orientation to fit snugly into the complex architecture of a target's active site. SAR investigations are often correlated with conformational analysis to understand why certain structural modifications lead to enhanced or diminished potency.
The flexibility of the molecule, particularly the linker chain, is a significant aspect. mdpi.com The morpholinopropoxy chain allows the terminal morpholine (B109124) ring to pivot and find an optimal position for interaction, while the core aniline structure engages with the deeper parts of the binding pocket. Molecular modeling studies show that the torsional potential, or the energy associated with rotation around single bonds, dictates the preferred shape of the molecule. researchgate.net
Principles of Rational Design Derived from SAR Investigations
The collective findings from SAR studies provide a set of guiding principles for the rational design of new, more effective molecules based on the this compound scaffold. These principles help medicinal chemists to make informed decisions about which parts of the molecule to modify to achieve a desired biological effect.
A general SAR map for kinase inhibition derived from such studies often includes the following elements:
A Planar Heterocyclic Core: This part of the molecule, to which the aniline group is attached, typically requires planarity and should contain hydrogen bond donors and acceptors to anchor it within the ATP-binding site. mdpi.com
A Flexible Linker: A chain, such as the propoxy linker, is needed to provide conformational flexibility, allowing the molecule to adapt to the shape of the binding site. mdpi.com
An Aromatic Central Part: The substituted aniline ring serves as a crucial hydrophobic and aromatic component that makes key contacts deep within the binding pocket. mdpi.com
A Solubilizing/Interacting Group: The terminal morpholine ring enhances solubility and can form additional hydrogen bonds or polar interactions at the entrance of the active site, contributing to both affinity and selectivity. nih.govmdpi.com
By analyzing the structural features of highly active compounds, researchers can construct predictive models and pharmacophores. mdpi.com For example, the knowledge that a 4-chloro-3-trifluoromethylphenyl group on the aniline ring enhances TrkA inhibition, or that a 3-hydroxyl/4-methoxy substitution pattern is optimal for another target, allows for the focused design of new derivatives with a higher probability of success. nih.govacs.org This iterative process of design, synthesis, and testing, guided by SAR principles, is fundamental to the discovery of novel therapeutic agents.
Molecular Mechanisms and Biological Interactions of Derivatives of 3 Methoxy 4 3 Morpholinopropoxy Aniline in Vitro Investigations
Characterization of Enzyme Inhibition Kinetics and Binding Modes
In vitro studies have been crucial in characterizing how derivatives of 3-methoxy-4-(3-morpholinopropoxy)aniline interact with their molecular targets, often enzymes that play a critical role in disease progression.
ATP-Competitive Binding Mechanisms
For instance, novel 4-anilino-quinazoline derivatives have been synthesized and shown to be potent EGFR inhibitors. nih.gov The binding mode of these compounds involves the quinazoline (B50416) nitrogen atoms forming hydrogen bonds with key residues in the hinge region of the EGFR kinase domain, effectively blocking the binding of ATP and subsequent autophosphorylation and activation of the receptor. nih.gov
Modulation of Cellular Signaling Pathways
By inhibiting key enzymes like EGFR, derivatives of this compound can profoundly impact downstream cellular signaling pathways that are critical for cell growth, proliferation, and survival.
The PI3K/Akt signaling pathway is a major downstream effector of EGFR. nih.gov Inhibition of EGFR by quinazoline derivatives bearing the this compound structure has been shown to suppress the activation of this pathway. oncotarget.com Under normal conditions, the PI3K/Akt pathway regulates a multitude of cellular processes, including glucose metabolism and protein synthesis. nih.gov In cancer cells where this pathway is often hyperactivated, its inhibition by these aniline (B41778) derivatives can lead to a decrease in cell proliferation and survival. nih.gov Studies on related compounds have demonstrated that blocking EGFR signaling can effectively inhibit the phosphorylation of Akt, a key downstream kinase in the pathway. oncotarget.com
Induction of Cellular Responses (e.g., antiproliferation, apoptosis, cell cycle arrest, cell migration)
The modulation of signaling pathways by derivatives of this compound translates into a range of observable cellular responses, which have been extensively documented in vitro.
Antiproliferative Activity: Numerous studies have demonstrated the potent antiproliferative activity of these derivatives against various cancer cell lines. For example, novel 4-stilbenylamino quinazoline derivatives, synthesized from a precursor containing the 3-methoxy-5-(3-morpholinopropoxy) moiety, exhibited significant growth inhibition against A431, A549, and BGC-823 tumor cell lines. oncotarget.com Similarly, certain (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives, which share a similar substitution pattern on the aniline ring, have shown potent cytotoxicity against prostate cancer cell lines. nih.gov
Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism by which these compounds exert their anticancer effects. Treatment of cancer cells with derivatives of this compound has been shown to trigger apoptosis through various mechanisms. Studies on related benzylideneindolin-2-one derivatives revealed the activation of caspase-3 and an increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov These events lead to the disruption of the mitochondrial membrane potential and ultimately, cell death. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can also halt the progression of the cell cycle. Flow cytometry analysis has shown that treatment with related compounds can cause cell cycle arrest, most commonly at the G2/M phase. nih.gov This prevents the cancer cells from dividing and proliferating further.
Cell Migration: The metastatic spread of cancer is a major cause of mortality. In vitro assays have shown that derivatives of this compound can inhibit the migration of cancer cells. For instance, a (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative was found to disrupt the organization of F-actin, a key component of the cellular machinery required for cell movement. nih.gov
| Derivative Type | Cellular Response | Observed Effects | Affected Cell Lines |
| 4-Stilbenylamino quinazolines | Antiproliferation | Potent growth inhibition (IC50 = ~2.0 μM) | A431, A549, BGC-823 |
| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-ones | Antiproliferation | Potent cytotoxicity (IC50: 1.89-1.94 μM) | PC-3, DU-145 |
| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-ones | Apoptosis | Activation of caspase-3, increased Bax/Bcl-2 ratio | PC-3 |
| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-ones | Cell Cycle Arrest | Arrest at G2/M phase | PC-3 |
| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-ones | Cell Migration | Disorganization of F-actin | PC-3 |
Target Specificity and Off-Target Effects Research
While derivatives of this compound are often designed to be potent inhibitors of a specific target, understanding their selectivity and potential off-target effects is crucial.
Research on quinazoline-based EGFR inhibitors has shown that selectivity can be achieved by exploiting subtle differences in the ATP-binding sites of various kinases. nih.gov However, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding pocket across the kinome. nih.gov
Context-Dependent Biological Activity (e.g., Hypoxia-Selective Activity)
The biological activity of some derivatives of this compound can be influenced by the tumor microenvironment, particularly by the presence of hypoxia (low oxygen levels).
Hypoxia is a common feature of solid tumors and is associated with resistance to conventional cancer therapies. nih.gov This has led to the development of hypoxia-selective agents that are activated under low oxygen conditions. While direct evidence for the hypoxia-selective activity of this compound itself is limited, the structural motifs present in its derivatives are found in compounds designed to target hypoxic cells.
One key regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1). nih.gov The inhibition of HIF-1 is a promising strategy for cancer therapy. oncotarget.commdpi.com Studies on indenopyrazole derivatives have shown that the presence of a cyclic ether skeleton on the aniline ring, such as a methylenedioxy group which has some structural similarity to the methoxy-propoxy substitution, can dramatically enhance the inhibition of HIF-1 transcriptional activity. nih.gov This suggests that derivatives of this compound could potentially be developed as inhibitors of the HIF-1 pathway, thereby exhibiting enhanced activity in the hypoxic tumor microenvironment. nih.govmdpi.com
Computational Chemistry and Molecular Modeling of 3 Methoxy 4 3 Morpholinopropoxy Aniline and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a derivative of 3-Methoxy-4-(3-morpholinopropoxy)aniline, and a biological target, typically a protein or enzyme.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then computationally placed into the binding site of the protein. Sophisticated algorithms score the different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The output of a docking simulation is a binding energy or score, which indicates the strength of the interaction, and a predicted binding pose.
For instance, in studies of related compounds such as 4-anilinoquinazoline (B1210976) derivatives, docking simulations have been used to elucidate their binding mode within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies revealed key hydrogen bond interactions between the quinazoline (B50416) scaffold and specific amino acid residues like Thr766 and Met769. nih.gov Similarly, for derivatives of this compound, docking could be employed to predict their interactions with a chosen target, guiding the design of more potent and selective molecules.
To illustrate the type of data obtained from such studies, the following table presents docking results for a series of 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, demonstrating how binding energies can be correlated with inhibitory activity. ijcce.ac.ir
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
| 8a | EGFR | -6.39 | 20.67 |
| 8a | VEGFR-2 | -8.24 | 0.9 |
| Erlotinib | EGFR | -8.52 | 0.58 |
| Vandetanib | VEGFR-2 | -8.83 | 0.32 |
| This table presents data for 4-anilinoquinazoline derivatives as an illustrative example of molecular docking results. ijcce.ac.ir |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a detailed picture of the conformational changes and the stability of the ligand-protein complex.
In an MD simulation, the system (e.g., the ligand-protein complex solvated in water) is subjected to Newton's laws of motion. The simulation calculates the forces between atoms and uses these forces to predict their movements over a series of small time steps. The resulting trajectory provides a wealth of information, including:
Conformational Flexibility: How the ligand and protein change their shapes over time.
Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.
Key Intermolecular Interactions: The persistence of hydrogen bonds and other interactions observed in docking.
Solvent Effects: The role of water molecules in mediating the binding.
For example, a molecular simulation study of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, which are also heterocyclic compounds, demonstrated that the most active compound could bind stably to its target enzyme, with van der Waals interactions being crucial for its activity. mdpi.com For this compound derivatives, MD simulations could be used to assess the stability of their binding to a target protein, providing a more accurate prediction of their biological activity.
The following table illustrates typical data from an MD simulation, showing the root-mean-square deviation (RMSD) of a ligand and protein over time. A stable RMSD suggests a stable complex.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.8 |
| 30 | 1.4 | 1.7 |
| 40 | 1.6 | 1.9 |
| 50 | 1.5 | 1.8 |
| This table is a hypothetical representation of data that could be obtained from an MD simulation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A study on a series of iodinated 4-(3H)-quinazolinones successfully employed 3D-QSAR to understand the structural requirements for their cytotoxic activity. nih.gov The model indicated that electron-withdrawing and lipophilic groups at a specific position of the phenyl ring were important for activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a particular target, thereby prioritizing the synthesis of the most promising candidates.
The following table provides an example of the type of data used in a QSAR study, showing the relationship between a molecular descriptor (in this case, the logarithm of the partition coefficient, LogP) and biological activity.
| Compound Derivative | LogP | Experimental IC50 (µM) | Predicted IC50 (µM) |
| 1 | 2.5 | 50 | 48 |
| 2 | 3.1 | 25 | 27 |
| 3 | 3.8 | 10 | 12 |
| 4 | 4.2 | 5 | 6 |
| This table is a hypothetical representation of data used in a QSAR study. |
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations can be used to predict a molecule's reactivity, stability, and spectroscopic properties.
Key parameters derived from quantum chemical calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with other molecules.
Studies on methoxy-substituted anilines using DFT have shown that the methoxy (B1213986) group influences the electronic properties, making the aniline (B41778) more nucleophilic and reactive. researchgate.net For this compound, DFT calculations could be used to understand how the combination of the methoxy, aniline, and morpholinopropoxy groups affects its electronic structure and reactivity.
Below is a table showing representative HOMO-LUMO energy values and the energy gap for methoxy-substituted aniline, as calculated by DFT. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Methoxy-substituted aniline | -5.23 | -0.87 | 4.36 |
| This table presents data for a related compound as an illustrative example of quantum chemical calculation results. researchgate.net |
Advanced Analytical Methodologies for Characterization of 3 Methoxy 4 3 Morpholinopropoxy Aniline and Its Synthetic Intermediates/derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Methoxy-4-(3-morpholinopropoxy)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an aniline (B41778) derivative, specific chemical shifts (δ) are expected for the different types of protons present in the molecule. For instance, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet in a specific region of the spectrum. The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the methoxy and aniline groups. The protons of the morpholinopropoxy side chain will also have distinct signals, which can be assigned based on their multiplicity and integration values. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton coupling networks, further confirming the connectivity within the molecule.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the aromatic ring, the methoxy group, and the morpholinopropoxy chain can be predicted and compared with experimental data to confirm the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Advanced NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and their directly attached carbons (HSQC) and between protons and carbons separated by two or three bonds (HMBC). These experiments are critical for assembling the complete molecular structure, especially for complex derivatives or when elucidating the structures of unknown synthetic intermediates. Recent advancements in "pure shift" NMR techniques can simplify complex spectra by collapsing multiplets into singlets, which significantly aids in interpretation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Aniline Derivatives
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | 50 - 65 |
| Amine Protons (-NH₂) | Broad signal, variable | Not applicable |
| Morpholine (B109124) Protons | 2.4 - 3.8 | 45 - 70 |
| Propoxy Protons (-OCH₂CH₂CH₂N-) | 1.8 - 4.2 | 25 - 70 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of the synthesized compound.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for aniline derivatives. In the mass spectrum, the molecule will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to piece together the structure of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the ether linkage and the morpholine ring, providing valuable structural information. This technique is also crucial for identifying and characterizing synthetic intermediates and potential impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show absorptions corresponding to:
N-H stretching of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The presence of two peaks in this region is indicative of a primary amine. libretexts.org
C-H stretching of the aromatic ring and the aliphatic side chain, usually observed between 2850 and 3100 cm⁻¹. libretexts.org
C=C stretching of the aromatic ring, which gives rise to absorptions in the 1400-1600 cm⁻¹ region. libretexts.org
C-O stretching of the ether linkage, typically found in the 1000-1300 cm⁻¹ range.
C-N stretching of the amine and morpholine groups, which can appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org
By comparing the observed IR spectrum with known correlation charts, the presence of these key functional groups can be confirmed, providing strong evidence for the successful synthesis of the target molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Frequency (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-O Stretch (Ether) | 1000 - 1300 |
| C-N Stretch | In fingerprint region |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound and for quantitative analysis. nih.gov It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
A reversed-phase HPLC method, typically using a C18 column, is commonly employed for the analysis of aniline derivatives. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. By developing a suitable gradient or isocratic elution method, this compound can be separated from its starting materials, synthetic intermediates, and any byproducts.
The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.gov This allows for the precise determination of the concentration of the target compound in a sample. Method validation, including linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring the reliability of the quantitative results. nih.gov
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and conformational details.
To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
